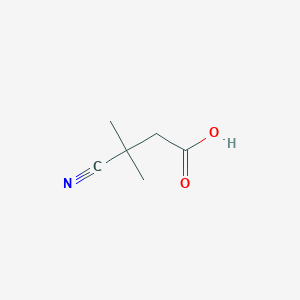

3-Cyano-3,3-dimethylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2,4-7)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIFRFRKBIJVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901475 | |

| Record name | NoName_597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-17-5 | |

| Record name | 3-Cyano-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyano-3,3-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 3,3 Dimethylpropanoic Acid

Established Reaction Pathways

Traditional synthetic routes to 3-Cyano-3,3-dimethylpropanoic acid and related structures rely on fundamental organic reactions, primarily focusing on the introduction of the cyano group and the formation of the carboxylic acid moiety.

Cyanogen (B1215507) Halide Mediated Syntheses

Cyanogen halides, such as cyanogen bromide and cyanogen chloride, are reactive chemical species that serve as important reagents for introducing a cyano (-CN) group into organic molecules. wikipedia.orgbritannica.com These compounds are classified as pseudohalogens and are utilized in various cyanation reactions. wikipedia.orgthieme-connect.de The synthesis can involve the C-cyanation of a suitable carbanion precursor. For instance, a nucleophilic carbanion generated from a derivative of isobutyric acid could theoretically react with a cyanogen halide to introduce the cyano group.

Cyanogen halides are highly reactive and toxic, requiring careful handling in well-ventilated areas. thieme-connect.de Their use in organic synthesis is well-documented for creating a variety of compounds, including heterocycles and other functionalized molecules. thieme-connect.debiosynth.com The reaction mechanism typically involves the nucleophilic attack of a carbanion on the electrophilic carbon atom of the cyanogen halide, displacing the halide ion.

Hydrolysis of Related Nitrile Precursors to Carboxylic Acids

A common and effective method for synthesizing carboxylic acids is through the hydrolysis of a nitrile precursor. libretexts.orgchemguide.co.uk This transformation can be catalyzed by either an acid or a base. chemguide.co.uksavemyexams.com In the context of this compound, a key precursor would be 3,3-dimethyl-1,4-butanedinitrile.

The hydrolysis process involves the conversion of one of the nitrile groups to a carboxylic acid while leaving the other intact. This selective hydrolysis is a critical step. Research has shown that the selective hydrolysis of a single nitrile group in a dinitrile molecule is feasible, allowing for the synthesis of cyano-carboxylic acids. journals.co.zaresearchgate.net

Acid-catalyzed hydrolysis : The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. chemguide.co.uk The nitrogen atom of the nitrile is protonated, increasing its electrophilicity and making it susceptible to attack by water. libretexts.org This process typically forms the carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-catalyzed hydrolysis : The nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile group. libretexts.org This initially forms a carboxylate salt, which must then be acidified to yield the final carboxylic acid. chemguide.co.uksavemyexams.com

The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemguide.co.uk The selectivity for hydrolyzing only one nitrile group in a dinitrile can be influenced by the reaction conditions and the structure of the substrate. researchgate.net

Modern Approaches in Process Chemistry and Yield Optimization

Contemporary synthetic chemistry places a strong emphasis on optimizing reaction conditions to maximize yield, improve purity, and ensure scalability. For the synthesis of this compound, modern approaches focus on catalyst selection, solvent effects, and precise control of reaction parameters.

Optimization strategies often involve screening various catalysts and reaction media to find the most efficient system. For instance, in related syntheses of cyano-containing compounds, factors such as solvent choice (e.g., cyclohexane) and temperature have been shown to significantly affect the reaction conversion rate. nih.gov The optimization of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key area of process chemistry. This approach can improve efficiency and reduce waste. nih.gov

For example, studies on the synthesis of related cyano-pyrazolo[1,5-a]pyrimidines have demonstrated that careful selection of reagents and conditions can significantly improve metabolic stability and pharmacokinetic properties of the final product. nih.gov While specific to a different molecular scaffold, the principles of optimizing for desired properties through analog synthesis are broadly applicable. This includes adjusting substituents to influence electronic and steric effects, thereby enhancing reaction outcomes and product characteristics. nih.gov

Table 1: Factors in Yield Optimization

| Parameter | Influence on Reaction | Example Application |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Use of phase transfer catalysts or specific metal complexes to improve efficiency. researchgate.net |

| Solvent | Influences solubility of reactants and can participate in the reaction mechanism. | Cyclohexane was found to be an optimal solvent in a related lipase-catalyzed synthesis. nih.gov |

| Temperature | Controls the rate of reaction; higher temperatures can increase rates but may also lead to side products. | An optimal temperature of 55°C was identified for a specific enantioselective transesterification. nih.gov |

| Reactant Concentration | High concentrations can accelerate the reaction rate, but may also lead to inhibition or side reactions. | Reaction rate increased with reactant concentration up to a certain point, then decreased. nih.gov |

Potential for Stereoselective Synthesis of Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where one of the methyl groups is replaced by a different substituent, is of significant interest in medicinal and materials chemistry. The development of stereoselective or asymmetric syntheses allows for the preparation of single enantiomers, which often exhibit distinct biological activities.

The synthesis of chiral substituted propanoic acids is a well-established field. nih.gov Methods for preparing enantiomerically pure 3-arylalkanoic acids, for example, are crucial in drug discovery. mdpi.com These methods often involve asymmetric hydrogenation using metal complexes or enzymatic resolutions. mdpi.com

Enzymatic catalysis, using enzymes like lipases, can be employed for the kinetic resolution of racemic mixtures of carboxylic acids or their esters. mdpi.com For example, a biocatalyst might selectively hydrolyze one enantiomer of an ester precursor, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. mdpi.com Such biocatalytic methods are considered part of green chemistry due to their high selectivity and operation under mild conditions. journals.co.za

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has shown that the stereochemistry at the C-2 position can significantly influence the biological activity of the molecule. nih.gov This highlights the importance of controlling stereochemistry when designing and synthesizing analogues of propanoic acid derivatives.

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green chemistry strategies can be applied.

One major consideration is the replacement of toxic reagents. Traditional nitrile synthesis often involves highly toxic cyanides. azolifesciences.com Newer, greener methods are being developed that avoid the use of cyanide. For example, biocatalytic processes using enzymes like aldoxime dehydratase can produce nitriles from less toxic starting materials like carboxylic acids via an oxime intermediate, operating at room temperature and generating less hazardous waste. azolifesciences.com

For the hydrolysis step, enzymatic methods offer a green alternative to harsh acidic or basic conditions. journals.co.za Nitrilase enzymes can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases can convert nitriles to amides, which can then be hydrolyzed to the acid. journals.co.za These enzymatic reactions occur in water at neutral pH and ambient temperatures, reducing energy consumption and avoiding the production of salt waste from neutralization steps. journals.co.za

Other green approaches include:

The use of solvent-free reaction conditions, for instance, employing microwave irradiation to accelerate reactions. nih.gov

The development of electrochemical methods that use electricity to drive reactions, which can replace the need for harsh chemical oxidants or reductants. uni-mainz.dechemeurope.com

The utilization of renewable feedstocks, such as biomass-derived materials, as starting points for chemical synthesis. acs.orgresearchgate.net

Table 2: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Safer Reagents | Replacing toxic cyanides with enzyme-based nitrile synthesis. azolifesciences.com |

| Use of Catalysis | Employing biocatalysts (e.g., nitrilases) for selective hydrolysis under mild conditions. journals.co.za |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy input. nih.gov |

| Renewable Feedstocks | Synthesizing chemical building blocks from biomass instead of petroleum sources. researchgate.netrsc.orgeuropa.eu |

Chemical Transformations and Mechanistic Investigations of 3 Cyano 3,3 Dimethylpropanoic Acid

Reactivity of the Nitrile Functionality

The nitrile group, with its electrophilic carbon atom, is a key site for a variety of chemical transformations. libretexts.org This electrophilicity arises from resonance stabilization, which localizes a partial positive charge on the carbon atom of the cyano group. libretexts.org

Controlled Reduction to Amine Derivatives

The reduction of the nitrile functionality in 3-cyano-3,3-dimethylpropanoic acid to a primary amine offers a pathway to valuable γ-amino acids. These derivatives are of interest in medicinal chemistry, for instance, as potential anticonvulsant agents. The conversion of the cyano group to an amine can be achieved through catalytic hydrogenation or by using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org This initial attack forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org A second hydride transfer then occurs, leading to a dianion intermediate. libretexts.orglibretexts.org Subsequent quenching with water protonates the dianion to yield the primary amine. libretexts.orglibretexts.org

Table 1: Reagents for Nitrile Reduction

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Excellent for synthesizing primary amines. libretexts.org |

| Hydrogen (H₂) with a metal catalyst | Primary Amine | An alternative method for nitrile reduction. libretexts.org |

Nucleophilic Addition Reactions

The electrophilic nature of the nitrile's carbon atom makes it susceptible to attack by various nucleophiles. libretexts.org These reactions are fundamental to expanding the molecular complexity of this compound.

One significant application is the Michael addition, where a nucleophile adds to an α,β-unsaturated nitrile. masterorganicchemistry.com While this compound itself is not an α,β-unsaturated system, understanding this reaction is crucial for its derivatives. In a typical Michael reaction, an enolate attacks the β-carbon of an electrophilic alkene, such as an α,β-unsaturated nitrile. masterorganicchemistry.com This reaction is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

The scope of nucleophiles that can participate in addition reactions to nitriles is broad and includes enolates, amines, thiolates, and organometallic reagents like Grignard reagents. libretexts.orgmasterorganicchemistry.com The reaction with a Grignard reagent, for example, initially forms an imine salt which can then be hydrolyzed to a ketone. libretexts.org

Cycloaddition Chemistry of the Cyano Group

The cyano group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition with azomethine ylides. researchgate.net This reaction provides a route to highly substituted pyrrolidines, which are valuable heterocyclic scaffolds in medicinal chemistry. researchgate.net Research has shown that such cycloadditions can proceed with high yields and diastereoselectivities. researchgate.net

In the context of indole (B1671886) derivatives, the cyano group can activate the aromatic ring for dearomative cycloadditions. rsc.orgscispace.com For instance, 3-cyanoindoles can react with non-stabilized azomethine ylides in a [3+2] cycloaddition to yield complex three-dimensional heterocyclic structures. rsc.orgscispace.com While the cyano group is less activating than a nitro group, it can still effectively participate as a C=C dipolarophile in these reactions. scispace.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for various chemical modifications, including the formation of esters and amides, and undergoing decarboxylation under specific conditions.

Derivatization to Esters and Amides

The carboxylic acid can be readily converted into esters and amides through standard acylation procedures. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic or basic conditions. researchgate.net For instance, the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can activate the carboxylic acid to form an acylating agent capable of esterifying primary, secondary, and tertiary alcohols under mild conditions. researchgate.net

Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with an amine. nih.gov For example, 2,2-dimethyl-3-cyanopropionamides have been synthesized by the aminolysis of the corresponding acid chlorides. nih.gov Alternatively, direct amidation can be achieved using coupling reagents. researchgate.net

Table 2: Selected Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol, Acid or Base Catalyst | Ester |

| Esterification | 2-chloro-4,6-dimethoxy-1,3,5-triazine, Alcohol | Ester |

| Amidation | Thionyl chloride, Amine | Amide |

| Amidation | Coupling reagents, Amine | Amide |

Decarboxylative Processes and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. For α-cyano acids, base-induced decarboxylation can occur, often proceeding through a deconjugation mechanism if an α,β-alkene is present, leading to a β-methylene intermediate that readily decarboxylates. researchgate.net

More recently, photoredox catalysis has emerged as a powerful tool for decarboxylative reactions. nih.gov This method allows for the generation of radical species from carboxylic acids via CO₂ extrusion under mild, visible-light-mediated conditions. nih.gov These radicals can then participate in various coupling reactions, including conjugate additions to Michael acceptors. nih.gov This strategy has been successfully applied to the synthesis of pregabalin, a pharmaceutical agent. nih.gov

Exploration of Alpha-Carbon Reactivity

The alpha-carbon of this compound is a methylene (B1212753) (-CH₂-) group positioned between the electron-withdrawing carboxylic acid group and the quaternary carbon atom bearing a cyano and two methyl groups. The reactivity of this position is primarily centered around the acidity of its protons, making it a potential site for enolate formation and subsequent functionalization.

The acidity of the α-protons is enhanced by the adjacent carbonyl group of the carboxylic acid, which can stabilize the resulting conjugate base (an enolate) through resonance. However, the formation of a dianion would be necessary to deprotonate the α-carbon in the presence of the more acidic carboxylic acid proton. Alternatively, esterification of the carboxylic acid allows for more straightforward enolate generation at the α-carbon using a suitable base.

Several factors influence the reactivity of this alpha-carbon:

Electronic Effects: The carboxyl group significantly increases the acidity of the α-hydrogens (pKa ≈ 20-25 for a typical ester) compared to a simple alkane. clockss.org

Steric Hindrance: The bulky gem-dimethyl group on the adjacent quaternary carbon can sterically hinder the approach of reagents to the alpha-carbon, potentially affecting reaction rates and yields.

Base Selection: The choice of base is critical for deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to irreversibly form the enolate of esters. clockss.org For the free acid, a much stronger base would be required to form the dianion.

Hypothetical Alpha-Functionalization Reactions:

While specific literature on the alpha-functionalization of this compound is scarce, the following reactions are theoretically plausible based on general principles of enolate chemistry.

Table 1: Hypothetical Alpha-Halogenation of Ethyl 3-Cyano-3,3-dimethylpropanoate

| Electrophile | Base | Solvent | Plausible Product |

| N-Bromosuccinimide (NBS) | LDA | THF | Ethyl 2-bromo-3-cyano-3,3-dimethylpropanoate |

| Iodine (I₂) | LDA | THF | Ethyl 2-iodo-3-cyano-3,3-dimethylpropanoate |

Table 2: Hypothetical Alpha-Alkylation of Ethyl 3-Cyano-3,3-dimethylpropanoate

| Alkylating Agent | Base | Solvent | Plausible Product |

| Methyl Iodide | LDA | THF | Ethyl 2,3-dicyano-3,3-dimethylpropanoate |

| Benzyl Bromide | LDA | THF | Ethyl 2-benzyl-3-cyano-3,3-dimethylpropanoate |

These hypothetical reactions highlight the potential for introducing new functional groups at the alpha-position, thereby expanding the synthetic utility of the parent molecule. The success and efficiency of these reactions would heavily depend on optimizing reaction conditions to overcome steric hindrance and potential side reactions.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling its reactivity. The primary mechanistic pathway for reactions at the alpha-carbon involves the formation of an enolate intermediate.

Mechanism of Alpha-Alkylation (of the corresponding ester):

The alkylation of the alpha-carbon of ethyl 3-cyano-3,3-dimethylpropanoate would proceed through a classic SN2 mechanism involving an enolate nucleophile.

Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), deprotonates the alpha-carbon to form a lithium enolate. This step is typically fast and irreversible. The enolate can exist as two resonance structures, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. Due to the principles of hard and soft acid-base (HSAB) theory, the softer carbon end of the enolate is more likely to attack a soft electrophile like an alkyl halide. clockss.org

Nucleophilic Attack: The enolate, acting as a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide) in an SN2 fashion. This results in the formation of a new carbon-carbon bond at the alpha-position and the displacement of the halide leaving group.

Kinetic vs. Thermodynamic Control:

In cases where an unsymmetrical ketone is used, the formation of kinetic versus thermodynamic enolates is a key consideration. clockss.org However, in the case of ethyl 3-cyano-3,3-dimethylpropanoate, there is only one type of alpha-proton, so regioselectivity is not an issue. The stereoselectivity of the alkylation would depend on the specific conditions and the nature of the electrophile.

Mechanistic Considerations for Other Transformations:

Alpha-Halogenation: The mechanism for alpha-halogenation is similar to alkylation, where the enolate attacks an electrophilic halogen source like N-bromosuccinimide (NBS) or molecular iodine.

Condensation Reactions: While not explicitly documented for this compound, aldol-type or Claisen condensations could be envisioned. The enolate would act as the nucleophile, attacking a carbonyl electrophile. The steric hindrance around the alpha-carbon would likely necessitate carefully chosen substrates and reaction conditions for these transformations to be successful.

Further mechanistic investigations, potentially employing computational studies and kinetic analysis, would be invaluable in providing a deeper understanding of the factors that govern the reactivity of the alpha-carbon in this compound and its derivatives.

Design and Synthesis of Novel Derivatives and Analogues of 3 Cyano 3,3 Dimethylpropanoic Acid

Preparation of Functionalized Aliphatic Acid Derivatives

The inherent reactivity of the carboxylic acid and cyano groups in 3-Cyano-3,3-dimethylpropanoic acid allows for a variety of chemical transformations to produce functionalized aliphatic acid derivatives. The carboxylic acid moiety can undergo esterification or amidation reactions to introduce a wide range of substituents. For instance, the reaction with alcohols in the presence of an acid catalyst yields the corresponding esters, while treatment with amines, often activated by coupling agents, leads to the formation of amides.

Furthermore, the cyano group can be hydrolyzed under acidic or basic conditions to afford the corresponding dicarboxylic acid, or it can be reduced to an amine, providing a route to amino acids. These transformations significantly expand the accessible chemical space and allow for the introduction of diverse functionalities.

A key reaction for creating functionalized aliphatic acid derivatives from a related compound, 3-cyano-2,2-dimethylpropanoic acid, involves the addition of carboxylic acid dianions to bromoacetonitrile. This method efficiently produces γ-cyanoacids, which can then be hydrogenated to form γ-amino acids.

Utilization in Heterocyclic Compound Construction

The bifunctional nature of this compound and its derivatives makes them particularly useful precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

The cyano and carboxylic acid groups can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For example, reduction of the cyano group to a primary amine, followed by intramolecular condensation with the carboxylic acid (or its activated form), can lead to the formation of lactams, which are cyclic amides. The size of the resulting lactam ring can be influenced by the structure of the starting material and the reaction conditions.

The cyano group itself is a versatile handle for constructing nitrogen heterocycles. nih.gov It can undergo addition reactions with various nucleophiles, and its transformation into other functional groups opens up numerous cyclization pathways. For instance, the reaction of related cyano-containing compounds with other reagents can lead to the formation of pyridones, pyrroles, and other complex nitrogen-containing ring systems. mdpi.comrsc.org Palladium-catalyzed reactions have also been shown to be effective in the synthesis of tricyclic nitrogen heterocycles. nih.gov

| Starting Material | Reagents | Product | Reference |

| Substituted Anilines, Ethyl Cyanoacetate | Reflux | N-alkylated-2-cyanoacetamide derivatives | mdpi.com |

| N-alkylated-2-cyanoacetamide derivatives, Acetylacetone | KOH, Ethanol, Reflux | 3-Cyano-2-pyridone derivatives | mdpi.com |

| Terminal Alkynes, Sulfonyl Azides, Phenacylmalononitriles | Copper(I) Iodide, Et3N | Functionalized 2-amino-3-cyano pyrroles | rsc.org |

| 2-methyleneglutaronitrile | Chlorine/Bromine/Iodine, then Lewis Acid and Base | 3-Cyanopyridine | google.com |

Synthesis of Oxygen-Containing Heterocycles

Similarly, this compound derivatives can be employed in the synthesis of oxygen-containing heterocycles. Intramolecular cyclization reactions involving the carboxylic acid and another functional group, introduced through modification of the cyano group, can lead to the formation of lactones (cyclic esters).

For example, reduction of the cyano group to an alcohol, followed by intramolecular esterification, would yield a lactone. The versatility of this approach allows for the synthesis of various substituted lactones with potential biological activities. The synthesis of 3-cyano-coumarin derivatives has been achieved through the reaction of synthesized alkynes with resorcinol. mdpi.com Additionally, one-pot multicomponent reactions have been utilized to create 3-cyano-2-oxa-pyridine derivatives. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Substituted aromatic aldehydes, methyl cyanoacetate | Stirring at room temperature | Alkenes | mdpi.com |

| Alkynes, resorcinol | K2CO3, Ethanol, Reflux | 3-Cyano-coumarin derivatives | mdpi.com |

| Substituted acetophenone, ethyl cyanoacetate, aryl aldehydes | Ammonium (B1175870) acetate | 3-cyano-2-oxa-pyridine derivatives | researchgate.net |

Strategic Functional Group Interconversions for Structural Diversity

A key strategy for generating a diverse library of compounds from this compound involves the interconversion of its primary functional groups. The carboxylic acid can be converted to esters, amides, acid chlorides, or alcohols, each opening up new avenues for further derivatization.

The cyano group is particularly versatile in this regard. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine.

Reacted with organometallic reagents to form ketones.

Undergo cycloaddition reactions to form heterocycles like tetrazoles. nih.gov

These interconversions allow for the systematic modification of the molecule's properties, such as polarity, hydrogen bonding capacity, and reactivity, which is crucial for applications in medicinal chemistry and materials science.

Computational Design and Predictive Synthesis of Novel Derivatives

Modern drug discovery and materials science increasingly rely on computational methods to guide the design and synthesis of new molecules. In the context of this compound, computational tools can be used to predict the properties and potential biological activities of virtual derivatives.

By creating a virtual library of compounds based on the core structure of this compound and its known synthetic transformations, researchers can use molecular modeling techniques to:

Predict physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Perform virtual screening to identify derivatives with a high probability of interacting with a specific biological target.

Analyze structure-activity relationships (SAR) to understand how different functional groups influence a compound's activity.

These computational insights can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the laboratory. While specific computational studies on this compound are not extensively documented in the provided results, the principles of computational design are widely applicable to this and other versatile chemical scaffolds. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3 Cyano 3,3 Dimethylpropanoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Cyano-3,3-dimethylpropanoic acid. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and understanding its electronic environment.

In ¹H NMR, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid are observed in the 2-3 ppm range. libretexts.org The chemical shift of the carboxylic acid proton can be influenced by concentration and the choice of solvent due to variations in hydrogen bonding. pressbooks.pub In certain instances, such as in the presence of moisture or when using deuterated solvents like D₂O, the carboxylic acid proton signal may broaden or disappear due to proton exchange. researchgate.net

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid group exhibits a characteristic resonance between 160 and 185 ppm. libretexts.orgprinceton.edu This region is highly indicative of a carboxylic acid moiety, though slightly upfield compared to the carbonyl carbons of aldehydes or ketones. libretexts.org The nitrile carbon absorbs in the range of 115 to 130 δ. pressbooks.pub The chemical shifts of the quaternary carbon and the methyl carbons provide further confirmation of the dimethylpropyl backbone. The specific chemical shift of the nitrile carbon can also offer insights into the stereochemistry at the quaternary center in cyclic analogues, with equatorial nitriles generally resonating downfield from their axial counterparts. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (OH ) | 10-12 (broad singlet) | - |

| Carboxylic Acid (C =O) | - | 160-185 |

| Methylene (C H₂) | 2-3 | (Varies) |

| Quaternary Carbon | - | (Varies) |

| Methyl (C H₃) | (Varies) | (Varies) |

| Nitrile (C ≡N) | - | 115-130 |

To unambiguously assign proton and carbon signals and to elucidate the connectivity within the molecule, multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HMBC experiment is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons. princeton.edu For this compound, HMBC would show correlations between the methylene protons and the quaternary carbon, the carbonyl carbon, and the nitrile carbon. It would also reveal correlations between the methyl protons and the quaternary carbon, as well as the adjacent methylene carbon. These correlations provide a definitive map of the carbon skeleton and the placement of the functional groups.

Conformational analysis, especially for more complex derivatives, can be aided by Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity.

Solid-state NMR (ssNMR) spectroscopy offers valuable insights into the supramolecular arrangement of molecules in the crystalline state. For carboxylic acids, ssNMR is particularly effective in studying the hydrogen-bonding networks that dictate crystal packing. acs.org Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. acs.org Solid-state ¹⁷O NMR studies have shown that the spectral features are sensitive to the dynamics of proton transfer within these dimers. acs.org

Similarly, solid-state ¹⁵N NMR can be used to probe the environment of the nitrile group in crystalline derivatives. acs.org The chemical shift and cross-polarization magic angle spinning (CPMAS) dynamics can provide information about intermolecular interactions involving the nitrile nitrogen, such as hydrogen bonding. acs.orgnih.gov These studies are crucial for understanding how molecules of this compound and its derivatives interact with each other in the solid phase, which can influence their physical properties.

Detailed Infrared and Raman Spectroscopic Interpretation

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups present in this compound.

The IR spectrum is dominated by the absorptions of the carboxylic acid and nitrile groups. The O-H stretch of the carboxylic acid appears as a very broad and strong band in the region of 2500–3300 cm⁻¹. libretexts.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.org The C=O stretching vibration of the carbonyl group is observed as a strong, sharp peak around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orgpressbooks.pub

The nitrile group (C≡N) exhibits a characteristic absorption in the IR spectrum in the region of 2230-2250 cm⁻¹. pressbooks.pub This peak is typically of medium intensity and its position can be influenced by the electronic environment.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and C≡N stretches are typically strong and can be used for structural confirmation. The symmetric vibrations of the dimethyl group would also be expected to give rise to distinct Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 (very broad, strong) | (Often weak) |

| Carboxylic Acid | C=O stretch (H-bonded) | ~1710 (strong, sharp) | (Strong) |

| Nitrile | C≡N stretch | 2230–2250 (medium) | (Strong) |

| Alkane | C-H stretch | 2850–3000 (medium to strong) | (Medium to strong) |

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of this compound. The molecular formula is C₆H₉NO₂. cymitquimica.com

Electron ionization mass spectrometry (EI-MS) provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org

For this compound, fragmentation would likely involve cleavage of the bonds adjacent to the carbonyl group and the quaternary carbon. The fragmentation of related propanoic acid derivatives often shows characteristic losses of small neutral molecules. researchgate.netdocbrown.info The presence of the nitrile group and the dimethyl substitution will lead to a unique fragmentation fingerprint. Analysis of the mass-to-charge ratios (m/z) of the fragment ions allows for the reconstruction of the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]+• | 127 | - |

| [M-OH]+ | 110 | H₂O |

| [M-COOH]+ | 82 | COOH |

| [M-CH₃]+ | 112 | CH₃ |

| [C(CH₃)₂CN]+ | 68 | CH₂COOH |

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy for Chiral Analogues

While this compound itself is achiral, the study of its chiral analogues using chiroptical spectroscopy techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can provide valuable stereochemical information.

For chiral derivatives, CD spectroscopy can be used to determine the absolute configuration of stereocenters. The electronic transitions of the carbonyl and nitrile chromophores can give rise to characteristic CD signals. The analysis of chiral nitriles is an active area of research, with methods being developed to correlate CD spectra with absolute stereochemistry. nih.govacs.org

Similarly, VCD, the vibrational analogue of CD, can provide detailed conformational and configurational information. For chiral carboxylic acids, VCD studies can be challenging due to intermolecular hydrogen bonding, but methods such as conversion to salts or anhydrides can simplify spectral analysis. nih.gov Chiroptical sensing methods are also being developed for the rapid determination of the enantiomeric composition of chiral carboxylic acids and nitriles. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Cyano 3,3 Dimethylpropanoic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are at the forefront of computational studies, offering a detailed examination of the molecular and electronic characteristics of 3-Cyano-3,3-dimethylpropanoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound, predicting its most stable three-dimensional arrangement of atoms. DFT calculations can determine various molecular properties, including bond lengths, bond angles, and dihedral angles. For instance, a DFT study on related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using the B3LYP functional with a 6-31G(d) basis set, has been used to determine its optimized geometry and electronic properties. nih.gov Such calculations for this compound would reveal the spatial orientation of the cyano and carboxylic acid groups relative to the dimethylpropane backbone.

Furthermore, DFT is employed to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations also allow for the determination of various global reactivity descriptors, as shown in the table below, which are derived from the HOMO and LUMO energies.

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | A measure of the energy stabilization when the system acquires an additional electronic charge. |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are crucial for predicting the energetic and spectroscopic properties of molecules. High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) combined with complete basis set (CBS) extrapolation, can provide highly accurate predictions of gas-phase acidities. nih.gov For this compound, these calculations could predict its intrinsic acidity and compare it with other carboxylic acids.

Spectroscopic predictions, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be accurately calculated using ab initio methods. For example, a study on propanoic acid and its hydrates utilized ab initio calculations to confirm the geometry of the complexes and interpret their microwave spectra. nih.gov Similar calculations for this compound would predict the vibrational frequencies of its functional groups (C≡N, C=O, O-H) and the chemical shifts of its protons and carbons, aiding in the interpretation of experimental spectra.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in this compound allows it to adopt various conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

For a related molecule, mefenamic acid, which has two key dihedral angles determining its conformation, computational studies have been used to identify its preferred conformers in solution. mdpi.com A similar approach for this compound would involve rotating the C-C bonds connected to the cyano and carboxylic acid groups to map out the PES and identify the low-energy conformers. This information is vital for understanding its flexibility and how it might interact with other molecules.

Mechanistic Insights through Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, a key reaction is the hydrolysis of the nitrile group to a carboxylic acid. sparkl.mechemistrysteps.comorganicchemistrytutor.comlibretexts.orglumenlearning.com DFT calculations can be used to model the reaction pathway for both acid- and base-catalyzed hydrolysis.

These calculations would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The energy of each species would be calculated to determine the activation energies for each step. This provides a detailed understanding of the reaction mechanism, including the rate-determining step. For instance, in the acid-catalyzed hydrolysis of nitriles, the initial protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water. lumenlearning.com Transition state calculations can quantify the energy barrier for this step.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions and dynamics. An MD simulation of this compound, typically in a solvent like water, would track the positions and velocities of all atoms over time.

This approach allows for the investigation of solvation effects and the formation of intermolecular hydrogen bonds. For example, MD simulations of carboxylic acids have been used to study their self-assembly into dimers and other aggregates in solution. acs.org In the case of this compound, MD simulations could reveal how the carboxylic acid groups form hydrogen-bonded dimers and how the polar cyano group interacts with water molecules. nih.govnih.gov These simulations provide a dynamic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its physical properties and interactions in biological or chemical systems.

Applications in Chemical Research and Materials Science Non Clinical

Role as a Key Intermediate in Complex Organic Molecule Synthesis

3-Cyano-3,3-dimethylpropanoic acid serves as a key starting material in the synthesis of more complex molecules, particularly heterocyclic compounds. The dual reactivity of the carboxylic acid and cyano groups allows for sequential chemical modifications.

A notable example is its use in the synthesis of pyridazine (B1198779) derivatives, which are investigated as potential modulators of the RORc (Retinoid-related orphan receptor C) receptor. In a documented synthetic route, this compound is the initial reactant. google.com The process involves the conversion of the carboxylic acid group into a more reactive acid chloride by treating it with oxalyl chloride in the presence of a catalytic amount of N,N-Dimethylformamide (DMF). google.com This acid chloride is then reacted with ammonium (B1175870) hydroxide (B78521) to form the corresponding primary amide, 3-cyano-3,3-dimethylpropanamide. google.com This transformation is a critical step in the multi-step synthesis of complex, biologically relevant heterocyclic structures.

Detailed Research Findings:

| Reactant | Reagents | Product | Application of Product |

| This compound | 1. Oxalyl chloride, DMF (catalyst) 2. Ammonium hydroxide | 3-cyano-3,3-dimethylpropanamide | Intermediate in the synthesis of pyridazine derivatives as RORc modulators google.com |

Integration into Polymer and Specialty Chemical Development

While specific, detailed research on the direct integration of this compound into polymer backbones is not extensively documented in publicly available literature, its classification by chemical suppliers suggests its potential in this arena. The compound is often categorized under "Material Building Blocks" and "Polymer Science," indicating its intended use as a monomer or a modifying agent in the development of polymers and specialty chemicals. bldpharm.combldpharm.com The presence of both a reactive carboxylic acid and a cyano group provides handles for polymerization or for grafting onto other polymer structures to impart specific properties.

Utility in Ligand Design and Organocatalysis

The application of this compound in the fields of ligand design and organocatalysis is not well-established in current research literature. Although the molecule possesses functional groups—a carboxylic acid and a nitrile—that are commonly employed in the construction of ligands and organocatalysts, specific examples utilizing this particular compound are not readily found. Chemical suppliers list the compound under general "Organic Building Blocks," but not specifically under catalyst and ligand subcategories, suggesting its primary role lies elsewhere. ambeed.combldpharm.com

Development of Chemical Probes for Mechanistic Studies in Biological Systems

There is currently no direct evidence in the scientific literature to suggest that this compound is used in the development of chemical probes for mechanistic studies in biological systems. The synthesis of such probes typically requires molecules with specific functionalities that allow for detection (e.g., fluorescent tags) and targeted interaction with biological macromolecules, and while the compound is a versatile building block, its direct application in this specialized area has not been reported. ambeed.com

Future Perspectives and Emerging Research Avenues for 3 Cyano 3,3 Dimethylpropanoic Acid

Advancements in Asymmetric Synthesis Methodologies

The development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. While the synthesis of racemic 3-cyano-3,3-dimethylpropanoic acid is established, the enantioselective synthesis of its chiral analogues, where the quaternary carbon is a stereocenter, remains a significant and valuable challenge.

Future research is anticipated to focus on organocatalytic and transition-metal-catalyzed approaches to achieve high enantioselectivity. The construction of all-carbon quaternary stereocenters is a formidable task in asymmetric catalysis due to steric hindrance and the challenge of facial selectivity. documentsdelivered.comnih.govacs.org Methodologies involving the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with suitable acceptors, catalyzed by chiral N,N'-dioxide-metal complexes, have shown promise for creating nitrile-containing quaternary carbons and could be adapted for the synthesis of precursors to chiral this compound. documentsdelivered.comnih.govacs.org

Another promising avenue is the use of synergistic catalysis, combining palladium-catalyzed allylic alkylation with phase-transfer catalysis to generate tertiary α-cyano carbanions in situ under mild conditions. acs.org This strategy has been successful in the enantioselective synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters and could potentially be applied to the synthesis of chiral this compound derivatives. acs.org

Furthermore, the development of bifunctional catalysts, such as those derived from trans-1,2-cyclohexanediamine, has been effective in the asymmetric synthesis of 3,3-disubstituted isoindolinones through cascade reactions. nih.gov Such catalytic systems, which can mediate multiple steps in a reaction sequence and control stereochemistry, could be engineered for the asymmetric synthesis of the target molecule. The exploration of these and other novel catalytic systems is expected to yield efficient and scalable routes to enantiomerically pure this compound, unlocking its potential in chiral applications.

Table 1: Potential Asymmetric Synthesis Strategies

| Catalytic Approach | Key Features | Potential Application to Target Molecule |

|---|---|---|

| Chiral N,N'-Dioxide-Metal Catalysis | Enantioselective Michael additions of silyl ketene imines. documentsdelivered.comnih.govacs.org | Synthesis of chiral precursors with the required quaternary nitrile center. |

| Synergistic Pd/Phase-Transfer Catalysis | In situ generation of α-cyano carbanions under mild conditions. acs.org | Enantioselective construction of the acyclic quaternary carbon skeleton. |

Novel Reactivity and Unexplored Transformations

The dual functionality of this compound presents a rich landscape for exploring novel chemical transformations. The interplay between the nitrile and carboxylic acid groups can lead to unique reactivity patterns that are yet to be fully investigated.

Future research will likely delve into selective transformations of either the nitrile or the carboxylic acid group while keeping the other intact. For instance, the selective reduction of the nitrile to a primary amine would yield a γ-amino acid with a quaternary α-carbon, a valuable building block for peptidomimetics and polymers. Conversely, selective esterification or amidation of the carboxylic acid would provide a range of functionalized nitriles.

The simultaneous involvement of both functional groups in intramolecular cyclization reactions is another area ripe for exploration. Depending on the reaction conditions and reagents, novel heterocyclic structures could be synthesized. researchgate.netnih.gov For example, acid- or base-catalyzed cyclization could lead to the formation of lactams or other ring systems of potential pharmaceutical interest. The regioselectivity of such cyclizations, influenced by the sterically demanding dimethyl-substituted carbon, would be a key aspect to investigate. mdpi.com

Decarboxylation of this compound could provide access to valuable nitriles. researchgate.net Photoredox catalysis has emerged as a powerful tool for the decarboxylative cyanation of carboxylic acids, and exploring the reverse reaction with this molecule could lead to interesting synthetic applications. nih.gov The reactivity of the nitrile group as a Michael acceptor in its derived esters or amides also warrants further investigation.

Interdisciplinary Research with Material Sciences

The incorporation of small, functional molecules into larger polymeric structures is a key strategy in the development of advanced materials. This compound, with its bifunctional nature, is a promising candidate for such applications.

The presence of both a carboxylic acid and a nitrile group allows for its use as a monomer or a modifying agent in polymer synthesis. The carboxylic acid can be readily converted into an ester or amide to facilitate polymerization, while the polar nitrile group can enhance the thermal stability, solvent resistance, and mechanical properties of the resulting polymer. nih.govresearchgate.netmdpi.com

Future research could explore the synthesis of novel polyesters and polyamides by incorporating this compound into the polymer backbone. britannica.com These polymers may exhibit unique properties due to the presence of the bulky dimethyl group and the polar nitrile functionality. For instance, the nitrile groups could serve as sites for cross-linking or for further chemical modification of the polymer.

Furthermore, the introduction of cyano groups into conjugated polymers has been shown to lower the energy levels of the molecular orbitals and reduce the bandgap, which is beneficial for applications in organic photovoltaics. nih.govresearchgate.netmdpi.com Investigating the potential of this compound derivatives as building blocks for functional organic materials, including those for electronic and photonic applications, represents a significant avenue for future research. The synthesis of carboxyl-containing polydimethylsiloxanes from cyanoethyl derivatives has been explored, suggesting a potential pathway for creating novel silicone-based materials with tailored properties. ineosopen.org

Table 2: Potential Applications in Material Sciences

| Polymer Type | Potential Role of this compound | Anticipated Properties |

|---|---|---|

| Polyesters/Polyamides | Monomer or co-monomer. britannica.com | Enhanced thermal stability, solvent resistance, and modified mechanical properties. |

| Conjugated Polymers | Functional building block. nih.govresearchgate.netmdpi.com | Tunable electronic properties for organic electronics. |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Future research will likely employ ML models to predict a range of physicochemical properties of this compound and its derivatives, such as solubility, pKa, and toxicity. researchgate.netbohrium.com By training models on large datasets of known molecules, it is possible to obtain accurate predictions for new compounds, thereby reducing the need for extensive experimental work. nih.gov

Furthermore, AI can be used to predict the reactivity of this compound in various chemical transformations. mit.edunih.govacs.org By analyzing vast databases of chemical reactions, neural networks can learn the underlying patterns of chemical reactivity and predict the major products of a given reaction, even for complex molecules with multiple reactive sites. mit.edunih.govacs.org This can be particularly useful for exploring the unexplored reaction space of this bifunctional molecule and identifying promising synthetic routes to novel derivatives.

ML algorithms can also be applied to the design of catalysts for the asymmetric synthesis of chiral this compound. By correlating catalyst structure with enantioselectivity, it is possible to identify new and more effective catalysts, accelerating the development of efficient synthetic methodologies. The integration of AI and automated synthesis platforms could further streamline the optimization of reaction conditions for the synthesis of this and other valuable chemical compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Cyano-3,3-dimethylpropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitrile group introduction via cyanoalkylation of dimethyl-substituted precursors. Key steps include:

- Knoevenagel condensation between malonic acid derivatives and dimethyl ketones, followed by nitrile functionalization .

- Controlled conditions : Temperature (60–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts like piperidine to minimize side reactions .

- Yield optimization : Monitor via TLC and adjust stoichiometry of cyanide sources (e.g., KCN or TMSCN) to avoid hydrolysis of the nitrile group.

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm the presence of dimethyl groups (δ 1.2–1.4 ppm for CH) and the nitrile-adjacent carboxylic acid (δ 170–175 ppm) .

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups .

- HPLC-MS : To assess purity (>95%) and detect trace impurities from incomplete reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from stereochemical variations or solvent effects. Mitigation strategies include:

- Cross-validation : Compare NMR data across solvents (DMSO-d, CDCl) to identify solvent-induced shifts .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and match experimental data .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- GC-NPD (Nitrogen-Phosphorus Detection) : Effective for urinary metabolites (LOD: 0.1 µg/mL) with derivatization (e.g., silylation) to enhance volatility .

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity in plasma samples .

- Internal standards : Deuterated analogs (e.g., D-labeled compound) improve quantification accuracy .

Q. How can researchers assess the compound’s interaction with enzymatic targets?

Methodological Answer:

- QSAR modeling : Predict binding affinity using descriptors like logP, polar surface area, and steric parameters from analogs .

- Enzyme kinetics : Perform assays (e.g., fluorescence polarization) to measure inhibition constants (K) under physiological pH (7.4) and temperature (37°C) .

- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., cytochrome P450 isoforms) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.